![molecular formula C58H78N8O8 B12430345 1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)
1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, cyclohexyl, and pyrrolidine rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amidation, cyclization, and coupling reactions.
Amidation: The initial step involves the formation of amide bonds between the cyclohexyl and methylamino groups. This is typically achieved using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Cyclization: The cyclization step forms the pyrrolidine ring, which is crucial for the compound’s structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Coupling Reactions: The final assembly of the compound involves coupling the intermediate structures using reagents like palladium catalysts in Suzuki or Heck coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or cyclohexyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- **1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-(2-fluorophenyl)pyrrolidine-2-carboxamide
- **1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide
Uniqueness
Compared to similar compounds, 1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide may exhibit unique properties due to its specific structural features, such as the presence of multiple functional groups and rings. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C58H78N8O8 |
|---|---|
Peso molecular |
1015.3 g/mol |
Nombre IUPAC |
1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-[6-[[1-[[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70) |
Clave InChI |
WLMCRYCCYXHPQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


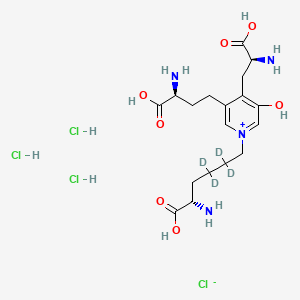
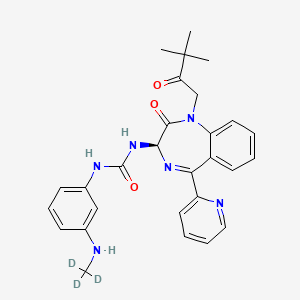
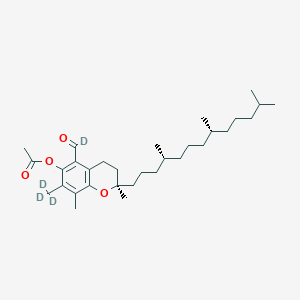
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)


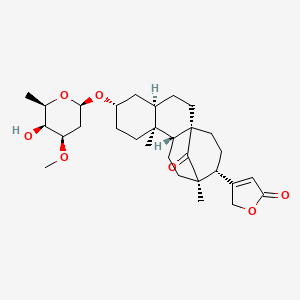

![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
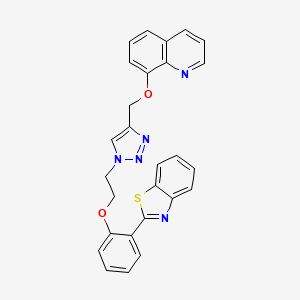


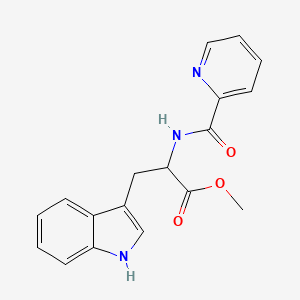
![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
